molecular formula C16H10ClF3N4O B13828270 (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B13828270
M. Wt: 366.72 g/mol
InChI Key: MNROYHRVXVWDAL-UHFFFAOYSA-N
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Description

(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazones with trifluoromethylated pyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets can lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazono group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(2-(4-Bromophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
  • (Z)-4-(2-(4-Methylphenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
  • (Z)-4-(2-(4-Fluorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Uniqueness

The uniqueness of (Z)-4-(2-(4-Chlorophenyl)hydrazono)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups. The presence of the chlorophenyl group, trifluoromethyl group, and hydrazono group imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H10ClF3N4O

Molecular Weight

366.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H10ClF3N4O/c17-10-6-8-11(9-7-10)21-22-13-14(16(18,19)20)23-24(15(13)25)12-4-2-1-3-5-12/h1-9,23H

InChI Key

MNROYHRVXVWDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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